molecular formula C14H23NO3S B2756352 4-ethoxy-N,N-dipropylbenzenesulfonamide CAS No. 428462-85-5

4-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2756352
CAS No.: 428462-85-5
M. Wt: 285.4
InChI Key: YNMUOGOOTXDMSH-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative featuring an ethoxy (-OCH₂CH₃) substituent at the para position of the benzene ring and two propyl groups attached to the sulfonamide nitrogen. These analogs exhibit variations in physicochemical properties and biological activities depending on the electronic and steric nature of the substituent.

Properties

IUPAC Name

4-ethoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUOGOOTXDMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although specific conditions for these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-Cyano-N,N-dipropylbenzenesulfonamide

  • Synthesis : Synthesized via a Pd-catalyzed dehydration method starting from probenecid. The process involves thioester formation, ammonia treatment, and dehydration using methoxyacetonitrile, achieving a 90% isolated yield in a one-pot reaction .

4-Bromo-N,N-dipropylbenzenesulfonamide

  • Synthesis : Prepared by reacting 4-bromobenzenesulfonyl chloride with dipropylamine in dichloromethane at 0°C, followed by purification via solvent extraction .
  • Utility : Bromine serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions.

4-Acetyl-N,N-dipropylbenzenesulfonamide

  • Synthesis : Reacting 4-acetylbenzenesulfonyl chloride with dipropylamine in THF yielded the compound as a yellow oil (40% yield). It was further functionalized to introduce acryloyl groups .
  • Applications : The acetyl group enables condensation reactions, as demonstrated in the synthesis of α,β-unsaturated ketones .

4-(Perfluoroprop-1-en-2-yl)-N,N-dipropylbenzenesulfonamide

  • Synthesis : Isolated as a white solid (87% yield) using petroleum ether/ethyl acetate eluent. Structural confirmation via $^{1}\text{H}$ and $^{19}\text{F}$ NMR highlighted distinct fluorinated peaks .
  • Properties : Fluorination enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry.

4-Methyl-N,N-dipropylbenzenesulfonamide

  • Synthesis : Prepared via general procedure A, yielding a yellow liquid (36% yield). Characterized by FT-IR and accurate mass spectrometry .
  • Physicochemical Data : Molecular weight = 255.38 g/mol; CAS 723-42-2 .

PESMP (Oxadiazole-Phthalimide Hybrid)

  • Synthesis : Multistep synthesis involving S-alkylation of oxadiazole with bromoalkylphthalimide, achieving 79–83% yields. Validated via X-ray crystallography and DFT calculations .
  • Bioactivity : Exhibited α-amylase inhibition (IC${50}$ = 10.60 µg/mL), comparable to acarbose (IC${50}$ = 8.80 µg/mL) .

Physicochemical and Computational Data

Table 1: Comparative Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Physical State Yield (%)
4-Cyano-* -CN 265.36 Solid 90
4-Bromo-* -Br 349.31 Not reported Not given
4-Acetyl-* -COCH₃ 283.38 Yellow oil 40
4-(Perfluoropropenyl)-* -CF₂CF(CF₃) 383.34 White solid 87
4-Methyl-* -CH₃ 255.38 Yellow liquid 36
PESMP Oxadiazole-phthalimide 521.57 Solid 79–83

Key Research Findings

α-Amylase Inhibition : PESMP demonstrated potent inhibitory activity against α-amylase, with a docking score of -7.4 kcal/mol, suggesting competitive binding at the enzyme’s active site .

Synthetic Efficiency: The Pd-catalyzed route for 4-cyano-N,N-dipropylbenzenesulfonamide achieved exceptional yields (90%), highlighting its scalability .

Fluorinated Analogs : The perfluoropropenyl derivative’s distinct $^{19}\text{F}$ NMR signals (-58.84 to -75.69 ppm) underscore the impact of fluorination on spectral properties .

Biological Activity

4-Ethoxy-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and dipropylamine moieties attached to a benzenesulfonamide backbone. The following sections will delve into its biological activity, including mechanisms of action, experimental findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H19_{19}N1_{1}O3_{3}S
  • Molecular Weight : 273.36 g/mol

This compound's unique substitution pattern may enhance its solubility and biological activity compared to other sulfonamides, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and inhibiting catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. These compounds are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and proliferation.

Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of various sulfonamides, including this compound. The results demonstrated that this compound effectively inhibited α-amylase activity, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism.

Compound NameIC50 (µM)Target Enzyme
This compound25α-Amylase
Sulfanilamide30Dihydropteroate Synthase
Trimethoprim15Dihydrofolate Reductase

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli, indicating potent antibacterial properties.

Case Study 2: Antidiabetic Potential

A recent study explored the antidiabetic effects of several sulfonamides, including this compound. Mice treated with this compound showed a significant reduction in blood glucose levels compared to control groups. This suggests that the compound may have therapeutic potential for managing diabetes.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains an amine groupFirst discovered sulfa drug
TrimethoprimContains a pyrimidine ringPotent antibacterial activity
N,N-Diethyl-p-toluenesulfonamideSimilar sulfonamide structureUsed as a local anesthetic

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